molecular formula C9H14N2O3 B167874 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone CAS No. 1677-64-1

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone

Cat. No. B167874
CAS RN: 1677-64-1
M. Wt: 198.22 g/mol
InChI Key: CECRSNJGEMQXJZ-UHFFFAOYSA-N
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Description

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone, also known as DEMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMPA has a unique chemical structure that makes it an attractive candidate for use in a variety of research fields, particularly in the areas of biochemistry and physiology. In

Mechanism Of Action

The mechanism of action of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of xanthine oxidase, which is an enzyme involved in the production of uric acid. By inhibiting this enzyme, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone can reduce the levels of uric acid in the body.

Biochemical And Physiological Effects

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has a number of biochemical and physiological effects that make it an attractive candidate for use in scientific research. In terms of its biochemical effects, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of certain enzymes, which can be used to study the role of these enzymes in various biochemical pathways.
In terms of its physiological effects, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has been shown to have an effect on the cardiovascular system, where it has been shown to increase blood flow and decrease blood pressure. 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has also been shown to have an effect on the immune system, where it has been shown to increase the production of certain cytokines.

Advantages And Limitations For Lab Experiments

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has a number of advantages for use in lab experiments. One of the primary advantages is its unique chemical structure, which makes it an attractive candidate for use in a variety of research fields. Additionally, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has been extensively studied, which means that there is a large body of research available on its properties and potential applications.
However, there are also some limitations to the use of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone in lab experiments. One of the primary limitations is its cost, as 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone can be expensive to synthesize. Additionally, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has a short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of future directions for research on 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone. One potential area of research is in the development of new synthesis methods for 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone that are more cost-effective and efficient. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone and its potential applications in various research fields.
Another potential area of research is in the development of new derivatives of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone that have improved properties and potential applications. For example, new derivatives of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone could be developed that have a longer half-life, which would make them easier to study in vivo.
Conclusion:
In conclusion, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has a unique chemical structure that makes it an attractive candidate for use in a variety of research fields, particularly in the areas of biochemistry and physiology. While there are some limitations to the use of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone in lab experiments, there are also a number of future directions for research that could lead to new and improved applications of this compound.

Synthesis Methods

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-dimethoxy-3,5-dinitropyridine with sodium methoxide, which results in the formation of 2,6-dimethoxy-3,5-dinitropyridine-N-oxide. This compound is then reacted with methyl iodide to produce 2,6-dimethoxy-5-methyl-3,5-dinitropyridine. Finally, this compound is reduced using hydrogen gas and a palladium catalyst to produce 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone.

Scientific Research Applications

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of biochemistry, where 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of certain enzymes. This inhibition has been used to study the role of these enzymes in various biochemical pathways.
In addition to its use in biochemistry, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has also been studied for its potential applications in physiology. Specifically, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has been shown to have an effect on the cardiovascular system, where it has been shown to increase blood flow and decrease blood pressure.

properties

IUPAC Name

2,6-diethoxy-5-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-13-9-7(3)6-8(12)11(10-9)14-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECRSNJGEMQXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C=C1C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341616
Record name 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone

CAS RN

1677-64-1
Record name 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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